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Compound of Interest

Compound Name:
N-benzyl-2-

oxocyclopentanecarboxamide

Cat. No.: B1279710 Get Quote

This guide provides a comparative spectral analysis of N-benzyl-2-
oxocyclopentanecarboxamide and a structurally related alternative, N-benzylbenzamide,

utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. This

document is intended for researchers, scientists, and drug development professionals, offering

a detailed look at the characterization of these compounds.

Introduction
N-benzyl-2-oxocyclopentanecarboxamide is a molecule of interest in medicinal chemistry

and organic synthesis. Its structural characterization is crucial for confirming its identity and

purity. This guide compares its spectral features with those of N-benzylbenzamide, a well-

characterized amide, to highlight the influence of the cyclopentanone moiety on the spectral

properties. While extensive experimental data is available for N-benzylbenzamide,

experimental NMR data for N-benzyl-2-oxocyclopentanecarboxamide is not readily found in

publicly accessible databases. Therefore, for comparative purposes, predicted NMR data for N-
benzyl-2-oxocyclopentanecarboxamide is presented alongside the experimental data for N-

benzylbenzamide.
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Molecular Formula: C₁₃H₁₅NO₂ Molecular Weight: 217.26 g/mol [1]

Table 1: Mass Spectrometry Data for N-benzyl-2-oxocyclopentanecarboxamide

Fragmentation Ion (m/z) Proposed Structure/Fragment

217 [M]⁺ (Molecular Ion)

126 [C₈H₈NO]⁺

106 [C₇H₈N]⁺

91 [C₇H₇]⁺ (Tropylium ion)

77 [C₆H₅]⁺ (Phenyl cation)

Note: The fragmentation pattern is based on

general principles of mass spectrometry for

amides and benzyl compounds, as direct

experimental data for relative abundances was

not available.

Table 2: Predicted ¹H NMR Spectral Data for N-benzyl-2-oxocyclopentanecarboxamide
(CDCl₃, 400 MHz)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

7.25-7.35 m 5H Ar-H

6.5 (broad) s 1H NH

4.45 d 2H CH₂-Ph

3.40 t 1H CH-C=O (amide)

2.25-2.45 m 2H CH₂ (cyclopentanone)

1.90-2.10 m 4H CH₂ (cyclopentanone)
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Table 3: Predicted ¹³C NMR Spectral Data for N-benzyl-2-oxocyclopentanecarboxamide
(CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment

218.0 C=O (ketone)

168.0 C=O (amide)

138.0 Ar-C (quaternary)

128.8 Ar-CH

127.8 Ar-CH

127.5 Ar-CH

55.0 CH-C=O (amide)

43.5 CH₂-Ph

38.0 CH₂ (cyclopentanone)

30.0 CH₂ (cyclopentanone)

20.0 CH₂ (cyclopentanone)

N-benzylbenzamide
Molecular Formula: C₁₄H₁₃NO Molecular Weight: 211.26 g/mol [2]

Table 4: Experimental Mass Spectrometry Data for N-benzylbenzamide[3]
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Fragmentation Ion (m/z) Relative Abundance (%)
Proposed
Structure/Fragment

211 45 [M]⁺ (Molecular Ion)

106 100 [C₇H₈N]⁺

105 98 [C₇H₅O]⁺ (Benzoyl cation)

91 60 [C₇H₇]⁺ (Tropylium ion)

77 75 [C₆H₅]⁺ (Phenyl cation)

Table 5: Experimental ¹H NMR Spectral Data for N-benzylbenzamide (CDCl₃, 500 MHz)[4]

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

7.79 d 7.1 2H
Ar-H (ortho to

C=O)

7.48-7.51 t 7.1 1H
Ar-H (para to

C=O)

7.41-7.44 m - 2H
Ar-H (meta to

C=O)

7.26-7.36 m - 5H Ar-H (benzyl)

6.44 (broad) s - 1H NH

4.65 d 5.5 2H CH₂-Ph

Table 6: Experimental ¹³C NMR Spectral Data for N-benzylbenzamide (CDCl₃, 125 MHz)[4]
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Chemical Shift (δ, ppm) Assignment

167.5 C=O

138.2 Ar-C (quaternary, benzyl)

134.5 Ar-C (quaternary, benzoyl)

131.7 Ar-CH (para to C=O)

128.9 Ar-CH

128.7 Ar-CH

128.1 Ar-CH

127.7 Ar-CH

127.1 Ar-CH

44.2 CH₂-Ph

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A general protocol for acquiring NMR spectra of amide compounds is as follows:

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

Instrument Setup: Use a standard 5 mm NMR tube. Record ¹H and ¹³C NMR spectra on a

spectrometer operating at a frequency of 400 MHz for protons and 100 MHz for carbon, or

higher.

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good

signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation

delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A

larger number of scans is typically required compared to ¹H NMR. Typical parameters

include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.
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Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction. Chemical shifts are referenced to the residual solvent peak or an

internal standard like tetramethylsilane (TMS).

Mass Spectrometry (MS)
A general protocol for acquiring mass spectra of small organic molecules is as follows:

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

volatile organic solvent such as methanol, acetonitrile, or dichloromethane[5]. For direct

infusion, further dilute the sample to a final concentration of about 1-10 µg/mL[5].

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for

GC-MS and provides detailed fragmentation patterns[3]. Electrospray Ionization (ESI) is

suitable for LC-MS and is a softer ionization technique, often showing the molecular ion

peak.

Mass Analysis: Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight

(TOF), or ion trap.

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu for

these compounds).

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

deduce the structure of the fragments.
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Caption: Workflow for Spectral Analysis of Organic Compounds.
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Caption: Logical Relationship in Spectral Analysis for Structural Elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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